Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate
Description
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate is an isoxazole derivative characterized by a formyl group at position 5, an isopropyl substituent at position 3, and a methyl ester at position 2.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-formyl-3-propan-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h4-5H,1-3H3 |
InChI Key |
JSPCKODOXUDQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields the desired isoxazole scaffold through a series of steps involving the formation of intermediate compounds.
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
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